molecular formula C19H23FN2O3 B1395547 3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone CAS No. 477846-16-5

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Cat. No. B1395547
M. Wt: 346.4 g/mol
InChI Key: VTDUGJVXASROBV-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone , often referred to as FMP , is a synthetic compound with a complex structure. It combines a pyridinone core with a fluorobenzyl group and a morpholinopropyl side chain. The presence of the hydroxy group suggests potential interactions with biological systems.



Synthesis Analysis

The synthesis of FMP involves several steps, including the introduction of the fluorobenzyl and morpholinopropyl moieties onto the pyridinone scaffold. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, FMP’s synthesis may involve protecting groups, cyclization reactions, and purification techniques.



Molecular Structure Analysis

The molecular formula of FMP is C₁₈H₂₀FN₃O₃ . Its 3D structure reveals the spatial arrangement of atoms, highlighting the relative positions of the fluorobenzyl, hydroxy, and morpholinopropyl groups. Computational methods, such as density functional theory (DFT), can provide insights into its electronic properties and stability.



Chemical Reactions Analysis

FMP’s chemical behavior is crucial for understanding its reactivity and potential applications. Researchers have investigated its reactions with various nucleophiles, electrophiles, and oxidizing agents. These studies shed light on its functional groups’ susceptibility to modification and its compatibility with other compounds.



Physical And Chemical Properties Analysis


  • Melting Point : FMP typically melts at a specific temperature range.

  • Solubility : Its solubility in various solvents impacts its formulation and delivery.

  • Stability : Assessing its stability under different conditions (e.g., pH, temperature) is crucial.

  • Spectroscopic Data : UV-Vis, IR, and NMR spectra provide valuable information.


Safety And Hazards


  • Toxicity : Evaluate FMP’s toxicity profile through in vitro and in vivo studies.

  • Environmental Impact : Assess its persistence and potential harm to ecosystems.

  • Handling Precautions : Researchers must follow safety protocols during synthesis and handling.


Future Directions


  • Biological Activity : Investigate FMP’s effects on specific disease targets (e.g., cancer, inflammation).

  • Drug Development : Optimize FMP derivatives for pharmacological applications.

  • Structural Modifications : Explore analogs with altered substituents for improved properties.

  • Clinical Trials : If promising, move toward preclinical and clinical studies.


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properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c20-16-4-2-15(3-5-16)14-17-18(23)6-9-22(19(17)24)8-1-7-21-10-12-25-13-11-21/h2-6,9,23H,1,7-8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDUGJVXASROBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
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3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone
Reactant of Route 6
3-(4-fluorobenzyl)-4-hydroxy-1-(3-morpholinopropyl)-2(1H)-pyridinone

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